Benzenesulfonic acid, oxybis((1,1,3,3-tetramethylbutyl)-, dipotassium salt

Description

Chemical Significance and Industrial Relevance

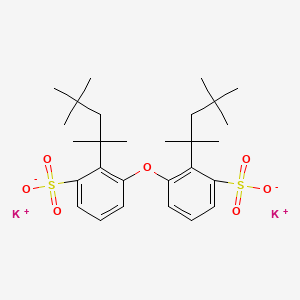

Benzenesulfonic acid, oxybis((1,1,3,3-tetramethylbutyl)-, dipotassium salt (CAS 75908-83-7) is a structurally complex organosulfur compound classified as a diaryl ether sulfonate surfactant. Its molecular architecture features two 2,4,4-trimethylpentan-2-yl (tetramethylbutyl) groups symmetrically positioned on a biphenyl ether backbone, each substituted with a sulfonate anion coordinated to potassium counterions. This design confers exceptional surface-active properties, including low critical micelle concentration and high thermal stability, making it suitable for industrial applications requiring robust detergent or emulsifying agents.

The compound’s significance lies in its dual functionality: the hydrophobic branched alkyl chains enhance lipid solubility, while the polar sulfonate groups enable aqueous dispersion. Such balanced amphiphilicity is critical in formulations for enhanced oil recovery, where it reduces interfacial tension between hydrocarbons and water. Additionally, its potassium salt form improves compatibility with high-pH systems compared to sodium analogues, broadening its utility in agricultural adjuvants and textile processing aids.

Table 1: Key Physicochemical Properties

Historical Development of Aryl Sulfonate Surfactants

The evolution of aryl sulfonate surfactants traces back to the early 20th century, when simple alkylbenzene sulfonates emerged as cost-effective alternatives to natural soap. However, linear alkylbenzene sulfonates (LAS) faced biodegradability challenges, spurring interest in branched derivatives. The synthesis of benzenesulfonic acid derivatives with tetramethylbutyl groups represents a strategic innovation from the late 20th century, combining steric hindrance for oxidative stability with improved emulsification kinetics.

This compound’s development aligns with industrial demands for high-performance surfactants in extreme conditions. Patent analyses reveal that its dipotassium variant (first reported in 2009) was engineered to address precipitation issues observed in hard water with calcium or magnesium salts. The deliberate selection of potassium as the counterion enhances solubility in polar aprotic solvents, a requirement for specialty polymerizations and electronic coating applications.

Nomenclature and Taxonomic Classification

Systematic naming of this compound follows IUPAC guidelines for sulfonated diaryl ethers. The base structure is derived from 3-[3-sulfo-2-(2,4,4-trimethylpentan-2-yl)phenoxy]-2-(2,4,4-trimethylpentan-2-yl)benzenesulfonic acid, with two potassium ions replacing acidic hydrogens at the sulfonate groups. Taxonomically, it belongs to:

- Class : Organosulfonic acids

- Subclass : Arylsulfonic acid salts

- Branch : Diaryl ether sulfonates

- Structural group : Branched alkylaryl sulfonates

The SMILES notation CC(C)(C)CC(C)(C)C1=C(C=CC=C1S(=O)(=O)[O-])OC2=C(C(=CC=C2)S(=O)(=O)[O-])C(C)(C)CC(C)(C)C.[K+].[K+] precisely encodes its topology, highlighting the ether linkage between sulfonated aromatic rings and the tetraalkyl substituents. Regulatory classifications include:

- EPA TSCA : Listed but marked inactive for commercial production

- ECHA : Registered under EC 278-341-1

- DSSTox Substance ID : DTXSID70890379

Table 2: Cross-Referenced Identifiers

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 75908-83-7 | |

| Wikidata ID | Q82870232 | |

| EINECS Number | 278-341-1 | |

| InChI Key | CSUZQJZQOMWDTR-UHFFFAOYSA-L |

Propriétés

Numéro CAS |

75908-83-7 |

|---|---|

Formule moléculaire |

C28H40K2O7S2 |

Poids moléculaire |

630.9 g/mol |

Nom IUPAC |

dipotassium;3-[3-sulfonato-2-(2,4,4-trimethylpentan-2-yl)phenoxy]-2-(2,4,4-trimethylpentan-2-yl)benzenesulfonate |

InChI |

InChI=1S/C28H42O7S2.2K/c1-25(2,3)17-27(7,8)23-19(13-11-15-21(23)36(29,30)31)35-20-14-12-16-22(37(32,33)34)24(20)28(9,10)18-26(4,5)6;;/h11-16H,17-18H2,1-10H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |

Clé InChI |

CSUZQJZQOMWDTR-UHFFFAOYSA-L |

SMILES canonique |

CC(C)(C)CC(C)(C)C1=C(C=CC=C1S(=O)(=O)[O-])OC2=C(C(=CC=C2)S(=O)(=O)[O-])C(C)(C)CC(C)(C)C.[K+].[K+] |

Origine du produit |

United States |

Méthodes De Préparation

Neutralization in Liquid Sulfur Dioxide

A patented method (US2607801A) describes the preparation of aromatic sulfonic acid salts by neutralizing the acid in liquid sulfur dioxide with alkali metal salts, including potassium salts. This method is particularly effective for producing dry, free-flowing sulfonate salts.

-

- Dissolve the benzenesulfonic acid derivative in liquid sulfur dioxide at temperatures between -72.7°C and +15.7°C (the liquid range of sulfur dioxide).

- Add a stoichiometric amount of a dry potassium salt such as potassium sulfite or carbonate.

- Stir the mixture vigorously to ensure complete neutralization.

- Filter off the insoluble dipotassium sulfonate salt.

- Remove residual sulfur dioxide by evaporation or pressure reduction to yield a dry powder.

-

- The reaction proceeds rapidly and quantitatively.

- The product is obtained in a free-flowing powder form.

- The process avoids excess moisture, which improves product handling.

-

- Benzene sulfonic acid dissolved in liquid sulfur dioxide is neutralized with dry potassium sulfite.

- After stirring for one hour at about +18°C, the sulfur dioxide is removed, yielding the dipotassium salt.

Neutralization in Aqueous Solution

Alternatively, the sulfonic acid can be neutralized in hot aqueous solution:

-

- Dissolve the benzenesulfonic acid derivative in hot water.

- Add potassium carbonate, potassium hydroxide, or potassium sulfite to neutralize the acid.

- Remove by-products such as carbon dioxide or sulfur dioxide by boiling or sparging.

- Evaporate the solution to dryness to isolate the dipotassium salt.

-

- The solubility of the sulfonate salt and by-products affects the ease of separation.

- Sodium sulfate or potassium sulfate can be used but may complicate separation due to solubility issues.

- Control of moisture content is important to obtain a dry, free-flowing product.

Comparative Table of Preparation Methods

| Aspect | Neutralization in Liquid SO2 | Neutralization in Aqueous Solution |

|---|---|---|

| Solvent | Liquid sulfur dioxide (SO2) | Water |

| Temperature Range | -72.7°C to +15.7°C | Typically hot aqueous conditions (~80-100°C) |

| Neutralizing Agent | Potassium sulfite, carbonate, hydroxide, acetate | Potassium carbonate, hydroxide, sulfite |

| Product Form | Dry, free-flowing powder after SO2 removal | May require evaporation to dryness |

| Reaction Time | ~1 hour | Variable, depends on conditions |

| Advantages | Rapid, quantitative, low moisture product | Simpler equipment, aqueous medium |

| Challenges | Handling liquid SO2, pressure control | Separation of salts, moisture control |

Research Findings and Notes

- The use of liquid sulfur dioxide as a solvent enhances the neutralization efficiency and product purity by minimizing water content, which is critical for obtaining a free-flowing dipotassium salt.

- Potassium salts such as potassium sulfite are preferred neutralizing agents due to their reactivity and ability to form stable sulfonate salts.

- The reaction is typically conducted under controlled pressure and temperature to maintain sulfur dioxide in the liquid phase, facilitating the reaction and product isolation.

- The process can be adapted for substituted benzenesulfonic acids, including those with bulky alkyl groups like 1,1,3,3-tetramethylbutyl, ensuring the preparation of the corresponding dipotassium salts with high purity.

- Aqueous neutralization methods are more common in industrial settings where handling liquid sulfur dioxide is impractical, but require careful control of by-products and drying steps.

Summary Table of Key Reaction Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvent | Liquid SO2 or water | SO2 preferred for dry product |

| Temperature | 25°C to 45°C (liquid SO2) | SO2 critical temp ~15.7°C |

| Pressure | ~45 psi (for liquid SO2) | Maintains SO2 in liquid state |

| Neutralizing Agent Amount | Stoichiometric to slight excess | Ensures complete neutralization |

| Reaction Time | 1 hour | Sufficient for complete reaction |

| Product Isolation | Filtration and evaporation | Removes SO2 or water |

Analyse Des Réactions Chimiques

Types of Reactions

Benzenesulfonic acid, oxybis((1,1,3,3-tetramethylbutyl)-, dipotassium salt) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonic acid groups to sulfinic acids.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfinic acids.

Substitution: Nitrobenzenesulfonic acids and halogenated benzenesulfonic acids.

Applications De Recherche Scientifique

Industrial Applications

-

Surfactants :

- The compound serves as a surfactant due to its amphiphilic nature. Its ability to reduce surface tension makes it suitable for use in detergents and emulsifiers.

-

Cosmetics :

- It is utilized in cosmetic formulations for its emulsifying properties, helping to stabilize oil-water mixtures.

-

Textile Industry :

- Employed as a wetting agent in dyeing processes to improve the penetration of dyes into fabrics.

-

Agriculture :

- Functions as an adjuvant in pesticide formulations, enhancing the effectiveness of active ingredients by improving their spread and adhesion on plant surfaces.

Pharmaceutical Applications

- Therapeutic Agents :

- Enzyme Inhibition :

Environmental Applications

- Persistence and Bioaccumulation :

- Analytical Chemistry :

Case Study 1: Surfactant Efficacy

A study evaluated the surfactant properties of benzenesulfonic acid derivatives in cleaning formulations. Results indicated that the dipotassium salt form significantly reduced surface tension compared to conventional surfactants, enhancing cleaning efficiency.

Case Study 2: Antitumor Activity

Research conducted on benzenesulfonamide derivatives demonstrated their ability to inhibit tumor growth in vitro by targeting carbonic anhydrase IX. This finding supports further investigation into their use as anticancer agents.

Mécanisme D'action

The mechanism of action of benzenesulfonic acid, oxybis((1,1,3,3-tetramethylbutyl)-, dipotassium salt) involves its interaction with molecular targets such as proteins and cell membranes. The compound’s sulfonic acid groups can form strong ionic bonds with positively charged sites on proteins, affecting their structure and function. Additionally, its hydrophobic 1,1,3,3-tetramethylbutyl groups can insert into lipid bilayers, altering membrane properties and influencing cellular processes .

Comparaison Avec Des Composés Similaires

4,4′-(Phenylphosphinidene)bis(benzenesulfonic acid) Dipotassium Salt Hydrate (PPBS)

- Structure : Contains a phenylphosphinidene group connecting two benzenesulfonate moieties, with dipotassium counterions.

- Properties :

- Applications: Used in nanoparticle synthesis (e.g., gold nanoparticles) as a stabilizing agent .

Benzenesulfonic Acid, Oxybis(Decyl-/Hexadecyl-), Disodium Salt

Dipotassium 3,3′-Sulphonylbis(benzenesulphonate)

- Structure : Two benzenesulfonate groups linked by a sulfonyl bridge.

- Properties :

Dinonylnaphthalenesulfonic Acid Salts

- Structure: Naphthalene core with sulfonate groups and branched nonyl chains.

- Properties :

Comparative Data Table

Research Findings and Key Insights

- Surfactant Efficiency : The target compound’s branched alkyl chains result in a higher CMC than linear-chain analogs (e.g., decyl/hexadecyl derivatives), reducing effectiveness at low concentrations but improving biodegradability .

- Catalytic Utility : PPBS outperforms the target compound in catalytic applications due to its phosphine ligand functionality, critical for metal coordination .

- Environmental Impact: Shorter, branched alkyl chains in the target compound may offer environmental advantages over persistent long-chain derivatives like dinonylnaphthalenesulfonates .

- Solubility : Dipotassium salts generally exhibit superior water solubility compared to disodium analogs, beneficial for aqueous formulations .

Activité Biologique

Benzenesulfonic acid, oxybis((1,1,3,3-tetramethylbutyl)-, dipotassium salt (CAS Number: 75908-83-7) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its complex structure which includes a benzenesulfonic acid moiety linked to two bulky tetramethylbutyl groups. This unique structure contributes to its solubility and interaction with biological systems.

Molecular Formula: CHKOS

Molecular Weight: 422.66 g/mol

Antioxidant Properties

Research has indicated that compounds similar to benzenesulfonic acid derivatives exhibit significant antioxidant activity. For instance, studies have shown that antioxidants can mitigate oxidative stress in various biological models. The dipotassium salt form enhances solubility in aqueous environments, making it an effective candidate for biological applications.

| Study | Findings |

|---|---|

| Iwamoto et al. (2008) | Demonstrated that similar compounds can catalyze reactions in aqueous media effectively, suggesting potential applications in biological systems. |

| Mutsuga et al. (2002) | Highlighted the antioxidant properties of related compounds in mitigating oxidative damage in cells. |

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of benzenesulfonic acid derivatives have been evaluated in various cancer cell lines. These studies suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Case Study: A study on tyrosine-kinase inhibitor-resistant malignancies indicated that structural analogs of benzenesulfonic acid exhibited significant antiproliferative effects in vitro .

The biological activity of benzenesulfonic acid dipotassium salt may be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Scavenging: The compound may interact with ROS, thereby reducing oxidative stress in cells.

- Enzyme Inhibition: Similar compounds have been identified as inhibitors of specific kinases involved in cancer progression .

- Cell Membrane Interaction: The bulky tetramethylbutyl groups may facilitate interactions with lipid membranes, enhancing cellular uptake and bioavailability.

Toxicological Profile

While the biological activities are promising, understanding the toxicological profile is crucial for safe application. Preliminary data suggest low toxicity levels; however, comprehensive studies are necessary to delineate the safety margins.

| Parameter | Value |

|---|---|

| LD50 (oral, rat) | Not established yet |

| Skin Irritation | Low potential |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing benzenesulfonic acid derivatives with branched alkyl ether groups, and how do reaction conditions influence product purity?

- Synthesis typically involves sulfonation of alkyl-substituted diphenyl ether precursors followed by neutralization with potassium hydroxide. Key steps include controlling sulfonation temperature (80–120°C) to minimize byproducts like sulfones or over-sulfonated species . Purification via recrystallization or ion-exchange chromatography ensures removal of unreacted sulfuric acid or metal impurities .

Q. How can researchers characterize the solubility and aggregation behavior of this dipotassium salt in aqueous and nonpolar solvents?

- Solubility is assessed via conductivity measurements and dynamic light scattering (DLS) in varying solvent systems. For example, the compound forms micelles in water above its critical micelle concentration (CMC), which can be determined using surface tension measurements. In nonpolar solvents, aggregation is studied via small-angle X-ray scattering (SAXS) .

Q. What spectroscopic techniques are most effective for structural confirmation of branched alkylbenzenesulfonates?

- Nuclear magnetic resonance (NMR) is critical:

- ¹H NMR identifies alkyl chain branching (e.g., tetramethylbutyl groups via δ 0.8–1.2 ppm methyl signals).

- ³⁵S NMR confirms sulfonate group integrity (δ 120–130 ppm).

- Fourier-transform infrared spectroscopy (FTIR) validates sulfonate stretching bands (~1180 cm⁻¹) and ether linkages (~1240 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported CMC values for this compound across different experimental setups?

- Discrepancies arise from ionic strength, temperature, and impurity effects. Standardization involves:

- Conducting experiments in deionized water with controlled ionic strength (e.g., 0.1 M KCl).

- Validating purity via high-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) .

Q. What mechanistic insights explain the compound’s reactivity in radical scavenging or catalytic applications?

- The sulfonate group acts as a stabilizing counterion in radical reactions. For example, in Fenton-like systems, the compound’s branched alkyl chains enhance hydrophobicity, directing radical formation at interfaces. Electron paramagnetic resonance (EPR) with spin traps like DMPO (5,5-dimethyl-1-pyrroline-N-oxide) can map radical intermediates .

Q. How do environmental factors (pH, UV exposure) influence the degradation pathways of this surfactant?

- Acidic conditions (pH < 3) hydrolyze the ether linkage, releasing benzenesulfonic acid and tetramethylbutanol. UV irradiation (254 nm) accelerates photodegradation, forming sulfonic acid derivatives and ketones. Liquid chromatography-mass spectrometry (LC-MS) identifies degradation products .

Methodological Challenges

Q. What strategies mitigate interference from metal ions during quantitative analysis of sulfonate salts?

- Chelating agents (e.g., EDTA) are added to samples to sequester metal ions like Ca²⁺ or Fe³⁺, which can precipitate sulfonates. Inductively coupled plasma mass spectrometry (ICP-MS) quantifies residual metal content post-purification .

Q. How can computational modeling predict the compound’s micellar morphology and interaction with biomembranes?

- Molecular dynamics (MD) simulations using force fields like CHARMM or GAFF model micelle formation. Parameters include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.